N-(4-bromo-1,3-benzothiazol-2-yl)-2,5-dimethylfuran-3-carboxamide
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Overview
Description
N-(4-bromo-1,3-benzothiazol-2-yl)-2,5-dimethylfuran-3-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of a bromine atom at the 4-position of the benzothiazole ring and a carboxamide group attached to a dimethylfuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-1,3-benzothiazol-2-yl)-2,5-dimethylfuran-3-carboxamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminobenzenethiol with a suitable brominated precursor under acidic conditions.
Coupling with Dimethylfuran: The brominated benzothiazole is then coupled with 2,5-dimethylfuran-3-carboxylic acid or its derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-1,3-benzothiazol-2-yl)-2,5-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form amines or alcohols.
Coupling Reactions: The carboxamide group can participate in coupling reactions to form amides, esters, or other derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like DMF or DMSO.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of substituted benzothiazole derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as an antibacterial and anticancer agent due to its ability to inhibit specific enzymes and pathways involved in disease progression.
Biological Research: The compound is used as a tool to study the mechanisms of enzyme inhibition and protein interactions.
Industrial Applications: It may be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-bromo-1,3-benzothiazol-2-yl)-2,5-dimethylfuran-3-carboxamide involves the inhibition of specific enzymes and molecular targets. For example, it may inhibit DNA polymerase theta (Polθ), which is involved in DNA repair processes . By inhibiting Polθ, the compound can prevent the repair of DNA damage in cancer cells, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromo-1,3-benzothiazol-2-yl)-2-furamide
- N-(4-bromo-1,3-benzothiazol-2-yl)-4-nitrobenzamide
- N-(4-bromo-1,3-benzothiazol-2-yl)-1-(methylsulfonyl)-4-piperidinecarboxamide
Uniqueness
N-(4-bromo-1,3-benzothiazol-2-yl)-2,5-dimethylfuran-3-carboxamide is unique due to the presence of the dimethylfuran moiety, which imparts specific electronic and steric properties to the molecule. This uniqueness can influence its biological activity and selectivity towards specific targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(4-bromo-1,3-benzothiazol-2-yl)-2,5-dimethylfuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O2S/c1-7-6-9(8(2)19-7)13(18)17-14-16-12-10(15)4-3-5-11(12)20-14/h3-6H,1-2H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMFDCYYUVTYVQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=NC3=C(S2)C=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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